![molecular formula C8H7BrO3 B1524771 4-Bromo-3-(hydroxymethyl)benzoic acid CAS No. 790230-04-5](/img/structure/B1524771.png)
4-Bromo-3-(hydroxymethyl)benzoic acid
Overview
Description
4-Bromo-3-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H7BrO3. It is characterized by a benzene ring substituted with a bromo group at the 4-position and a hydroxymethyl group at the 3-position, along with a carboxylic acid group. This compound is of interest in various fields of chemistry, biology, and industry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination of 3-(Hydroxymethyl)benzoic Acid: This method involves the bromination of 3-(hydroxymethyl)benzoic acid using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions.
Hydroxymethylation of 4-Bromobenzoic Acid: This approach entails the hydroxymethylation of 4-bromobenzoic acid using formaldehyde and a reducing agent, such as sodium cyanoborohydride, in an acidic medium.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and hydroxymethylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce this compound derivatives, such as 4-bromo-3-(hydroxymethyl)benzaldehyde.
Reduction: The bromo group can be reduced to form 4-bromo-3-(hydroxymethyl)benzyl alcohol.
Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, to form corresponding amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as ammonia, primary amines, and alkyl halides are employed, typically in polar aprotic solvents.
Major Products Formed:
Oxidation: 4-Bromo-3-(hydroxymethyl)benzaldehyde
Reduction: 4-Bromo-3-(hydroxymethyl)benzyl alcohol
Substitution: Various amides and alkylated derivatives
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that bromobenzoic acids can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways .
Pharmacokinetics
It’s known that benzoic acid derivatives generally have high gi absorption and are bbb permeant .
Result of Action
It’s known that benzoic acid derivatives can have various effects at the molecular and cellular level .
Action Environment
The action of 4-Bromo-3-(hydroxymethyl)benzoic acid can be influenced by various environmental factors. For instance, its stability can be affected by moisture . Moreover, it’s known that the compound should be stored in a dry, room temperature environment .
Scientific Research Applications
Scientific Research Applications of 4-Bromo-3-(hydroxymethyl)benzoic acid
This compound is a versatile building block in organic synthesis with applications spanning chemistry, biology, medicine, and industry. Its uses stem from its ability to engage in various chemical reactions and interactions, making it a crucial component in synthesizing complex molecules.
Applications Overview
- Chemistry As a building block, it facilitates the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
- Biology It is valuable in biochemical studies for investigating enzyme-substrate interactions and metabolic pathways.
- Medicine It plays a role in developing new drugs, particularly in cancer therapy, because of its potential to inhibit certain enzymes involved in cancer cell proliferation.
- Industry It is used in the production of dyes, pigments, and other industrial chemicals.
Synthesis and Production
This compound can be synthesized through different methods:
- Bromination of 3-(Hydroxymethyl)benzoic Acid This involves brominating 3-(hydroxymethyl)benzoic acid using bromine and a catalyst like iron(III) bromide under controlled conditions.
- Hydroxymethylation of 4-Bromobenzoic Acid This method involves hydroxymethylating 4-bromobenzoic acid using formaldehyde and a reducing agent like sodium cyanoborohydride in an acidic medium.
Industrial production typically involves large-scale bromination and hydroxymethylation reactions optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Potential Derivatives
This compound can undergo multiple reactions to form various products:
- Oxidation Produces 4-Bromo-3-(hydroxymethyl)benzaldehyde.
- Reduction Produces 4-Bromo-3-(hydroxymethyl)benzyl alcohol.
- Substitution Produces various amides and alkylated derivatives.
Case Studies
Comparison with Similar Compounds
4-Chloro-3-(hydroxymethyl)benzoic acid
4-Fluoro-3-(hydroxymethyl)benzoic acid
4-Bromobenzoic acid
3-(Hydroxymethyl)benzoic acid
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Biological Activity
4-Bromo-3-(hydroxymethyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its significant biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and its role as an intermediate in drug synthesis.
This compound can be synthesized through various methods, allowing for the selective introduction of functional groups while preserving the integrity of the aromatic system. Its molecular formula is C₈H₇BrO₃, and it features a bromine atom and a hydroxymethyl group that influence its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness that suggests its potential as a candidate for developing new antimicrobial agents. Preliminary studies indicate that it may interact with biological targets such as enzymes or receptors involved in metabolic pathways, influencing cellular responses and offering implications for drug development.
Photodynamic Therapy Applications
The compound is also utilized in the preparation of temoporfin, a second-generation photosensitizer used in photodynamic therapy (PDT). PDT is a treatment modality for certain cancers where light-sensitive compounds are activated by light to produce reactive oxygen species that kill cancer cells. The incorporation of this compound into temoporfin has been shown to enhance the efficacy of this therapy.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
This data suggests that while the compound is effective against Staphylococcus aureus, its effectiveness decreases with other strains.
Mechanistic Insights
Further investigations into the mechanism of action revealed that this compound may induce apoptosis in cancer cells through the modulation of oxidative stress pathways. This was evidenced by increased levels of reactive oxygen species (ROS) in treated cells, leading to cell cycle arrest and subsequent cell death.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
Compound Name | Chemical Formula | Key Features |
---|---|---|
3-Bromo-4-(hydroxymethyl)benzoic acid | C₈H₇BrO₃ | Similar structure; different substitution pattern |
Methyl 4-bromo-3-hydroxybenzoate | C₉H₉BrO₄ | Contains an ester group; used as an intermediate |
4-Chloro-3-(hydroxymethyl)benzoic acid | C₈H₇ClO₃ | Chlorine instead of bromine; different reactivity patterns |
This table illustrates how the specific combination of bromine and hydroxymethyl substituents in this compound contributes to its distinctive biological activity compared to other compounds.
Properties
IUPAC Name |
4-bromo-3-(hydroxymethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHGQEFOBYVUFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704390 | |
Record name | 4-Bromo-3-(hydroxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790230-04-5 | |
Record name | 4-Bromo-3-(hydroxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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